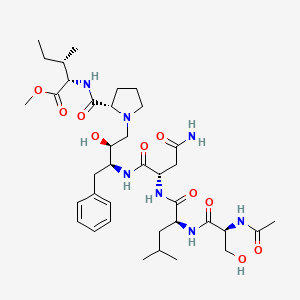
1-beta-D-Ribofuranosyl-4-iodopyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-beta-D-Ribofuranosyl-4-iodopyrazole-3-carboxamide is a synthetic nucleoside analog This compound is characterized by its unique structure, which includes a ribofuranosyl moiety linked to a pyrazole ring substituted with an iodine atom and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-beta-D-Ribofuranosyl-4-iodopyrazole-3-carboxamide typically involves the glycosylation of a pyrazole derivative with a ribofuranose donor. The reaction conditions often include the use of Lewis acids or other catalysts to facilitate the formation of the glycosidic bond. The iodination of the pyrazole ring can be achieved through electrophilic substitution reactions using iodine or iodine-containing reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-beta-D-Ribofuranosyl-4-iodopyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ribofuranosyl moiety can be oxidized to form corresponding ribonic acid derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines under basic conditions.
Major Products:
Oxidation: Ribonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Thiol or amine-substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-beta-D-Ribofuranosyl-4-iodopyrazole-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex nucleoside analogs.
Biology: It is used in studies to understand nucleoside metabolism and enzyme interactions.
Medicine: The compound is investigated for its potential antiviral and anticancer properties.
Industry: It is used in the development of antiviral drugs and as a precursor for other bioactive compounds.
Wirkmechanismus
The mechanism of action of 1-beta-D-Ribofuranosyl-4-iodopyrazole-3-carboxamide involves its incorporation into viral or cellular nucleic acids, leading to the inhibition of nucleic acid synthesis. This can result in the termination of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleoside metabolism, such as ribonucleotide reductase and DNA polymerase .
Vergleich Mit ähnlichen Verbindungen
1-beta-D-Ribofuranosyl-1,2,4-triazole-3-carboxamide: Known for its broad-spectrum antiviral activity.
1-beta-D-Ribofuranosyl-3-nitropyrazole: Another nucleoside analog with potential antiviral properties.
Uniqueness: 1-beta-D-Ribofuranosyl-4-iodopyrazole-3-carboxamide is unique due to the presence of the iodine atom on the pyrazole ring, which can enhance its reactivity and potential biological activity. This structural feature distinguishes it from other nucleoside analogs and may contribute to its specific antiviral and anticancer properties .
Eigenschaften
CAS-Nummer |
138787-01-6 |
|---|---|
Molekularformel |
C9H12IN3O5 |
Molekulargewicht |
369.11 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iodopyrazole-3-carboxamide |
InChI |
InChI=1S/C9H12IN3O5/c10-3-1-13(12-5(3)8(11)17)9-7(16)6(15)4(2-14)18-9/h1,4,6-7,9,14-16H,2H2,(H2,11,17)/t4-,6-,7-,9-/m1/s1 |
InChI-Schlüssel |
QONCHRHGFNMWIN-FJGDRVTGSA-N |
Isomerische SMILES |
C1=C(C(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N)I |
Kanonische SMILES |
C1=C(C(=NN1C2C(C(C(O2)CO)O)O)C(=O)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B12802534.png)





![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)



